N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is a derivative of 2-Cyclohepten-1-one, where the hydrazone group is attached to the 2,4-dinitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2-Cyclohepten-1-one with 2,4-dinitrophenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification methods to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction produces amines, and substitution results in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline involves its interaction with molecular targets through its hydrazone group. This interaction can lead to the formation of stable complexes with proteins and enzymes, affecting their function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one (2,4-dinitrophenyl)hydrazone: Similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclohexanone 2,4-dinitrophenylhydrazone: A derivative of cyclohexanone with similar reactivity.
Uniqueness
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs.
Eigenschaften
CAS-Nummer |
14315-43-6 |
---|---|
Molekularformel |
C13H14N4O4 |
Molekulargewicht |
290.279 |
IUPAC-Name |
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H14N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h3,5,7-9,15H,1-2,4,6H2/b14-10+ |
InChI-Schlüssel |
DSACTVDPJAITGF-GXDHUFHOSA-N |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1 |
Synonyme |
2-Cyclohepten-1-one (2,4-dinitrophenyl)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.